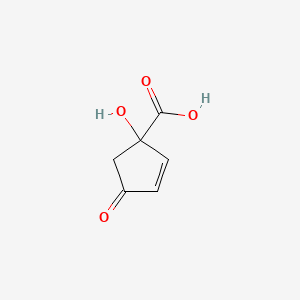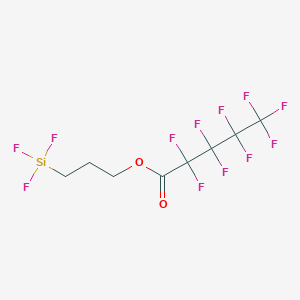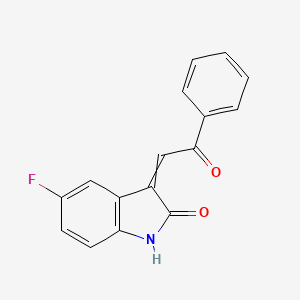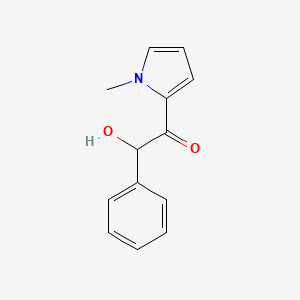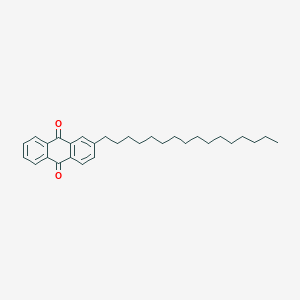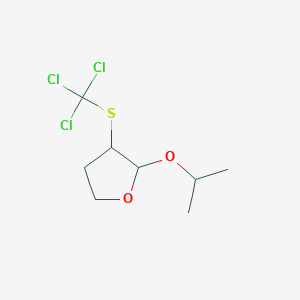![molecular formula C23H40O2 B14368859 {Bis[(octan-2-yl)oxy]methyl}benzene CAS No. 92489-67-3](/img/structure/B14368859.png)
{Bis[(octan-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bis[(octan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with two octan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(octan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with octan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octan-2-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {Bis[(octan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {Bis[(octan-2-yl)oxy]methyl}benzene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between aromatic compounds and biological macromolecules. Its hydrophobic nature makes it suitable for studying membrane interactions and protein-ligand binding.
Medicine
In medicine, derivatives of this compound may have potential applications as pharmaceutical agents. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound can be used as a solvent or additive in the formulation of various products, including coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of {Bis[(octan-2-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The benzene ring can engage in π-π interactions with aromatic amino acids in proteins, while the octan-2-yloxy groups can interact with hydrophobic regions of biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the octan-2-yloxy groups.
Benzyl chloride: Precursor in the synthesis of {Bis[(octan-2-yl)oxy]methyl}benzene.
Octan-2-ol: Alcohol used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of two long-chain alkoxy groups attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules.
Properties
CAS No. |
92489-67-3 |
|---|---|
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
di(octan-2-yloxy)methylbenzene |
InChI |
InChI=1S/C23H40O2/c1-5-7-9-12-16-20(3)24-23(22-18-14-11-15-19-22)25-21(4)17-13-10-8-6-2/h11,14-15,18-21,23H,5-10,12-13,16-17H2,1-4H3 |
InChI Key |
AZTKZXJFEWMMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(C1=CC=CC=C1)OC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
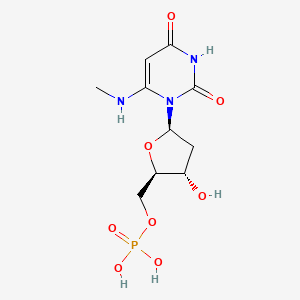
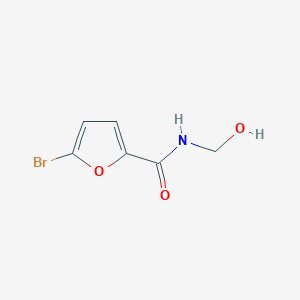
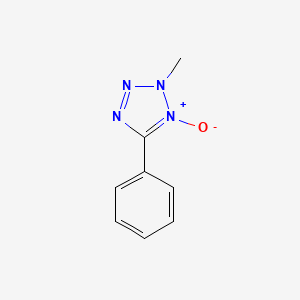

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
